N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
This compound (CAS: 477553-23-4) features a tetrahydrobenzo[b]thiophene core substituted with a cyano group at position 3 and a methyl group at position 4. Its synthesis likely involves multi-step reactions, including cyclization and amidation, as inferred from analogous compounds in the evidence (e.g., ) .
Properties
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-11-6-7-12-13(9-20)19(25-17(12)8-11)21-18(22)16-10-23-14-4-2-3-5-15(14)24-16/h2-5,11,16H,6-8,10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVPMAWTSPHZIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that cyanoacetamide derivatives, which this compound is a part of, have diverse biological activities and have drawn the attention of biochemists in the last decade.
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes at the molecular level. The compound’s cyanoacetamide moiety enables reactions with common bidentate reagents to form a variety of heterocyclic compounds. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions.
Biochemical Pathways
The compound affects biochemical pathways through its interactions with its targets. The cyanoacetamido moiety in the compound enables reactions with various chemical reagents, affecting different biochemical pathways.
Biological Activity
N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. It belongs to a class of heterocyclic compounds known for their diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a benzo[b]thiophene core which is known for its importance in various bioactive molecules.
1. Anticancer Activity
Numerous studies have examined the anticancer potential of compounds related to the benzo[b]thiophene scaffold. For instance:
- Cytotoxicity Studies : A series of derivatives were tested against various cancer cell lines including MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (central nervous system cancer). The results indicated that certain derivatives exhibited IC50 values ranging from to , demonstrating superior activity compared to standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative 21 | MCF-7 | 0.02 ± 0.003 |
| Derivative 22 | NCI-H460 | 0.02 ± 0.003 |
| Doxorubicin | MCF-7 | 0.0428 ± 0.0082 |
2. Anti-inflammatory Activity
In silico studies have indicated that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX) , an enzyme involved in the inflammatory response. Molecular docking studies suggest that the compound binds effectively to the active site of 5-LOX, indicating its potential as an anti-inflammatory agent .
3. Antimicrobial Activity
Research has also highlighted the antimicrobial properties of related benzo[b]thiophene derivatives:
- Antibacterial and Antifungal Assays : Compounds derived from this scaffold have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal effects against various fungal strains .
Case Study 1: Synthesis and Evaluation
A study conducted by Abdallah et al. synthesized several derivatives of tetrahydrobenzo[b]thiophene and evaluated their cytotoxic properties against multiple cancer cell lines. The study concluded that modifications in the chemical structure significantly influenced biological activity .
Case Study 2: Structure-Activity Relationship (SAR)
Anwer et al. investigated the antiproliferative effects of thiophene derivatives on hepatocellular carcinoma (HEPG-2) and colorectal carcinoma (HCT-116). The results indicated that specific substitutions on the thiophene ring enhanced anticancer activity, with one derivative showing an IC50 value of against HEPG-2 cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The compound belongs to the tetrahydrobenzo[b]thiophene-carboxamide family. Key structural analogs include:
Key Observations :
- Electronic Effects: The cyano group in the target compound (electron-withdrawing) contrasts with methoxy (electron-donating) in , influencing charge distribution and reactivity.
- Solubility : The dihydrodioxine ring may enhance aqueous solubility compared to purely aromatic systems (e.g., ’s phenyl-substituted analog).
Physicochemical and Pharmacological Properties
- Melting Points : The target compound’s melting point is unlisted, but analogs range from 243°C () to 278°C (), correlating with substituent bulk .
- Bioactivity : Piperazine- and benzyl-substituted analogs () may target neurological or antimicrobial pathways, while the dihydrodioxine moiety in the target compound could modulate kinase or enzyme activity .
Research Implications and Challenges
- Structural Optimization: The target compound’s cyano and dihydrodioxine groups offer avenues for derivatization to enhance selectivity or potency.
- Data Gaps: Limited bioavailability, toxicity, and mechanistic studies for the compound and analogs necessitate further investigation.
- Computational Modeling : DFT simulations (as in ) could predict electronic properties and binding modes .
Q & A
Q. What advanced analytical techniques are emerging for studying this compound’s stability?
- Answer : Innovations include:
- LC-MS/MS for detecting degradation products under stress conditions .
- Solid-state NMR to analyze polymorphic forms and hygroscopicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
